molecular formula C24H34N6O3S B11199393 1'-(4-Amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide

1'-(4-Amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11199393
M. Wt: 486.6 g/mol
InChI Key: RVJVPSGXEPKULZ-UHFFFAOYSA-N
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Description

1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a bipiperidine moiety, and a benzenesulfonyl group, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl group and the bipiperidine moiety. Key steps include:

    Formation of the Pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzenesulfonyl Group: This step typically requires sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the Bipiperidine Moiety: This is achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of protein kinase B (PKB or Akt), a key player in cell signaling pathways that regulate growth and survival. By binding to the active site of the enzyme, the compound prevents its phosphorylation and subsequent activation, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrimidine core and have been studied for their inhibitory effects on protein kinases.

    4-Amino-5-methyl-2-hydroxypyridine: This compound has a similar amino and pyridine structure but differs in its functional groups and applications.

Uniqueness

1’-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable candidate for therapeutic research, particularly in oncology.

Properties

Molecular Formula

C24H34N6O3S

Molecular Weight

486.6 g/mol

IUPAC Name

1-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C24H34N6O3S/c1-17(2)18-6-8-19(9-7-18)34(32,33)20-16-27-23(28-21(20)25)29-14-10-24(11-15-29,22(26)31)30-12-4-3-5-13-30/h6-9,16-17H,3-5,10-15H2,1-2H3,(H2,26,31)(H2,25,27,28)

InChI Key

RVJVPSGXEPKULZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)(C(=O)N)N4CCCCC4

Origin of Product

United States

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